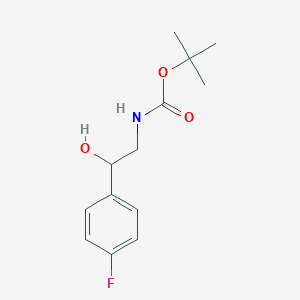

tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate

Vue d'ensemble

Description

tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate: is an organic compound that features a fluoro-substituted phenyl group, a hydroxyethyl group, and a carbamic acid tert-butyl ester moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and tert-butyl carbamate.

Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with tert-butyl carbamate in the presence of a base such as sodium hydride to form an intermediate.

Hydroxyethylation: The intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to the hydroxyethyl group using reducing agents such as sodium borohydride.

Substitution: The fluoro-substituted phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of a carbonyl compound.

Reduction: Regeneration of the hydroxyethyl group.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis: tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds.

- Catalytic Reactions: It acts as a ligand in various catalytic processes, enhancing reaction efficiency and selectivity.

Biology

- Enzyme Inhibition: The compound exhibits potential as an inhibitor of various enzymes due to its structural features, which may affect enzyme activity through specific molecular interactions.

- Protein Labeling: It is used in biochemical studies for labeling proteins, aiding in the investigation of protein functions and interactions.

Medicine

- Drug Development: Research indicates its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific biological pathways.

- Diagnostic Agents: The compound is being explored for use in developing diagnostic agents for imaging studies, which can enhance disease detection and monitoring.

Industry

- Materials Science: It finds applications in synthesizing polymers and advanced materials, contributing to innovations in material properties and functionalities.

- Agriculture: There is potential for its use as a pesticide or herbicide, although further research is required to validate efficacy and safety.

Case Studies

Case Study 1: Enzyme Inhibition

Research conducted on similar compounds has shown promising results in inhibiting enzymes involved in cancer progression. The structural characteristics of this compound suggest it could exhibit similar properties, warranting further investigation into its potential as an anticancer agent.

Case Study 2: Drug Development

A study focused on developing small molecular inhibitors for PD-L1 demonstrated that compounds with structural similarities to this compound effectively disrupted PD-1/PD-L1 binding, enhancing T-cell activation against tumors. This highlights the compound's potential role in immunotherapy research .

Mécanisme D'action

The mechanism of action of tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The fluoro-substituted phenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

- [2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester

- [2-(4-Bromo-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester

- [2-(4-Methyl-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester

Comparison:

- Fluoro vs. Chloro/Bromo: The fluoro-substituted compound is generally more electronegative, which can influence its reactivity and interaction with biological targets.

- Hydroxyethyl Group: The presence of the hydroxyethyl group in all these compounds allows for similar hydrogen bonding interactions.

- Unique Properties: The specific electronic and steric effects of the fluoro group make tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate unique in its reactivity and potential applications.

Activité Biologique

tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and applications in research.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 255.29 g/mol. Its structure includes a tert-butyl group, a hydroxyethyl chain, and a fluorophenyl moiety, which contribute to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈FN₂O₃ |

| Molecular Weight | 255.29 g/mol |

| State | Light yellow liquid |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-fluorophenyl-2-hydroxyethyl derivatives. Various methods have been explored, including the use of coupling agents and solvents to optimize yield and purity.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have shown that derivatives with fluorinated phenyl groups can enhance antibacterial efficacy against various strains, including E. coli and S. aureus . The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 to 50 µg/mL.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values observed were in the range of 10-30 µM, indicating moderate potency compared to standard chemotherapeutic agents . Mechanistic studies suggest that it may induce apoptosis through the mitochondrial pathway.

3. Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. It appears to modulate pathways involved in oxidative stress and inflammation, which are critical in neurodegeneration .

Case Studies

Several case studies have documented the biological activity of similar carbamate derivatives:

- Case Study 1 : A derivative with a similar structure demonstrated significant antibacterial activity against multi-drug resistant strains, achieving an MIC comparable to established antibiotics .

- Case Study 2 : In vitro studies on cancer cell lines showed that treatment with this compound led to reduced cell viability and induced apoptosis, suggesting a potential role in cancer therapy .

Safety Profile

The safety data sheet for this compound indicates potential hazards including skin irritation and serious eye damage upon contact . No significant mutagenic or carcinogenic effects have been reported, but further toxicological evaluations are recommended.

Propriétés

IUPAC Name |

tert-butyl N-[2-(4-fluorophenyl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHLVVSVSXNJDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.